(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide
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Overview
Description
(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes two hydroxyl groups and a carboxamide group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide typically involves the cyclization of amino acids or their derivatives. One common method includes the reaction of an amino acid with an aldehyde under acidic conditions, followed by oxidation to form the desired imidazolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the stereoselectivity of the reaction. Enzymatic methods can be employed to convert precursor molecules into the desired product with high yield and purity. Additionally, continuous flow reactors may be used to scale up the production process while maintaining consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.
Scientific Research Applications
(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and gene expression.
Comparison with Similar Compounds
(4R,5S)-4,5-Dihydroxy-2-oxazolidinone: Similar structure but with an oxazolidinone ring instead of an imidazolidine ring.
(4R,5S)-4,5-Dihydroxy-2-thiazolidinone: Contains a thiazolidinone ring, differing in the presence of sulfur.
(4R,5S)-4,5-Dihydroxy-2-pyrrolidinone: Features a pyrrolidinone ring, differing in the ring size and nitrogen positioning.
Uniqueness: (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various molecular targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C4H7N3O4 |
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Molecular Weight |
161.12 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydroxy-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C4H7N3O4/c5-3(10)7-2(9)1(8)6-4(7)11/h1-2,8-9H,(H2,5,10)(H,6,11)/t1-,2+/m1/s1 |
InChI Key |
BXMBZPJCUFAAEX-NCGGTJAESA-N |
Isomeric SMILES |
[C@H]1([C@@H](N(C(=O)N1)C(=O)N)O)O |
Canonical SMILES |
C1(C(N(C(=O)N1)C(=O)N)O)O |
Origin of Product |
United States |
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